molecular formula C16H17NO3S B2477535 2-Oxo-2-((1-(p-tolyl)ethyl)amino)ethyl thiophene-3-carboxylate CAS No. 1794909-93-5

2-Oxo-2-((1-(p-tolyl)ethyl)amino)ethyl thiophene-3-carboxylate

Cat. No.: B2477535
CAS No.: 1794909-93-5
M. Wt: 303.38
InChI Key: UXLSZWNAUKTYNA-UHFFFAOYSA-N
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Description

2-Oxo-2-((1-(p-tolyl)ethyl)amino)ethyl thiophene-3-carboxylate is a complex organic compound that features a thiophene ring, a carboxylate group, and a substituted amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-((1-(p-tolyl)ethyl)amino)ethyl thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of thiophene-3-carboxylic acid with an appropriate amine, followed by the introduction of the oxo group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-((1-(p-tolyl)ethyl)amino)ethyl thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-Oxo-2-((1-(p-tolyl)ethyl)amino)ethyl thiophene-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylate derivatives: These compounds share the thiophene ring and carboxylate group but differ in their substituents.

    Aminoethyl derivatives: These compounds have similar aminoethyl groups but may have different core structures.

Uniqueness

2-Oxo-2-((1-(p-tolyl)ethyl)amino)ethyl thiophene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring precise molecular interactions.

Properties

IUPAC Name

[2-[1-(4-methylphenyl)ethylamino]-2-oxoethyl] thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S/c1-11-3-5-13(6-4-11)12(2)17-15(18)9-20-16(19)14-7-8-21-10-14/h3-8,10,12H,9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXLSZWNAUKTYNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)NC(=O)COC(=O)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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